Umeclidinium-d10 bromide is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The compound has gained attention due to its potential in enhancing pharmacokinetic properties and improving therapeutic efficacy. Umeclidinium bromide is classified as a bronchodilator and is part of a combination therapy with vilanterol trifenatate, a long-acting beta-2 adrenergic agonist (LABA) .
The synthesis of umeclidinium-d10 bromide typically involves deuteration of the original umeclidinium bromide compound. This process can be achieved using various methods, including:
The synthesis requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium into the molecule.
Umeclidinium-d10 bromide retains the core structure of umeclidinium bromide with deuterium substitutions. The molecular structure can be represented as follows:
Umeclidinium-d10 bromide participates in various chemical reactions typical of quaternary ammonium compounds, including:
The stability of umeclidinium-d10 bromide in different solvents and conditions is crucial for its application in pharmaceuticals. Studies have shown that it is slightly soluble in water and other organic solvents like methanol and ethanol .
Umeclidinium-d10 bromide functions by selectively binding to muscarinic receptors in the airway smooth muscle, leading to bronchodilation. This action reduces airway resistance and improves airflow in patients with COPD.
In vitro studies indicate that umeclidinium exhibits a long duration of action due to slow dissociation from muscarinic receptors, making it effective for once-daily dosing .
Umeclidinium-d10 bromide is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of LAMA compounds. Its deuterated form allows for advanced analytical techniques such as:
Umeclidinium-d10 bromide (chemical name: 4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide-d10) is a deuterated analog of the long-acting muscarinic antagonist (LAMA) umeclidinium bromide. Its molecular formula is C₂₉H₂₄D₁₀BrNO₂, with a molecular weight of 518.55 g/mol [1] [3] [5]. The compound features ten deuterium atoms (²H or D) strategically incorporated at the aromatic positions of both phenyl rings in the hydroxydiphenylmethyl moiety [4] [6]. This isotopic labeling replaces all hydrogen atoms on the two phenyl rings (C₆H₅ → C₆D₅), resulting in two fully deuterated phenyl groups attached to the carbinol carbon [4] [9].
The isotopic configuration preserves the core pharmacological structure—a quinuclidinium cation linked to a hydroxydiphenylmethyl group and a phenoxyethyl chain—while altering the kinetic isotope effect (KIE) of metabolic pathways. Deuterium’s greater mass (2.014 u vs. hydrogen’s 1.008 u) and lower vibrational frequency strengthen carbon-deuterium bonds (C–D), potentially slowing hepatic metabolism and extending the half-life in pharmacokinetic studies [4] [8].
Table 1: Isotopic Labeling Configuration of Umeclidinium-d10 Bromide
Structural Region | Hydrogen Atoms Replaced | Deuterium Count | Chemical Significance |
---|---|---|---|
Phenyl Ring A (hydroxydiphenyl) | 5 H-atoms | 5 D-atoms | Metabolic stabilization of diphenylmethanol |
Phenyl Ring B (hydroxydiphenyl) | 5 H-atoms | 5 D-atoms | Resistance to oxidative metabolism |
Quinuclidine/Phenoxyethyl | None | 0 | Preserves muscarinic receptor affinity |
The non-deuterated parent compound, umeclidinium bromide (GSK573719A), has the molecular formula C₂₉H₃₄BrNO₂ and a molecular weight of 508.49 g/mol [8]. Key structural differences between the two analogs include:
Table 2: Structural and Functional Comparison
Property | Umeclidinium Bromide | Umeclidinium-d10 Bromide | Biological Consequence |
---|---|---|---|
Molecular Weight | 508.49 g/mol | 518.55 g/mol | MS differentiation in bioanalytics |
mAChR Binding Affinity (Kᵢ) | 0.05–0.16 nM | 0.05–0.16 nM | Unaltered antagonistic potency |
Solubility in DMSO | ≥49.17 mM | Slightly soluble | Similar handling in in vitro assays |
Aromatic C–H Stretch (IR) | ~3030 cm⁻¹ | ~2270 cm⁻¹ (C–D stretch) | Distinct FTIR signature |
X-ray Powder Diffraction (XRPD) validates the crystalline structure of umeclidinium-d10 bromide, confirming isostructurality with the non-deuterated form. Characteristic peaks at 2θ = 6.8°, 13.5°, and 19.7° reflect identical unit cell parameters [4] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion cluster at m/z 440.30 [M]⁺ for the deuterated cation (vs. 430.25 for native umeclidinium), with a 10 Da gap confirming D₁₀ labeling [1] [5]. Fragment ions retain deuterium, proving isotopic stability under collision-induced dissociation [3].
Fourier-Transform Infrared (FTIR) Spectroscopy:
Table 3: Spectroscopic Signatures for Validation
Technique | Key Diagnostic Feature | Purpose |
---|---|---|
HR-ESI-MS | [M]⁺ at m/z 440.30 (Δ = +10 Da) | Confirm deuterium count & purity |
¹H-NMR | No aromatic signals (δ 7.0–7.8 ppm) | Verify aromatic H→D substitution |
FTIR | C–D stretch: 2250 cm⁻¹ | Distinguish from non-deuterated contaminant |
XRPD | Peak retention at 2θ = 6.8°, 13.5°, 19.7° | Confirm crystalline phase integrity |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5